3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound belonging to the class of pyrazolopyrimidines This compound features a pyrazole ring fused to a pyrimidinone ring, with methyl groups at the 3 and 5 positions of the pyrazole ring
Scientific Research Applications
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for the development of new therapeutic agents.
Industry: The compound's unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolone derivative with a halogenated pyrimidinone in the presence of a base. The reaction is usually carried out in a polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required. Process optimization, including the control of temperature, pressure, and reaction time, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various derivatives, depending on the nucleophile used.
Mechanism of Action
The mechanism by which 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit specific enzymes or disrupt cell membranes of pathogens. The exact mechanism can vary based on the biological system and the specific application.
Comparison with Similar Compounds
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is structurally similar to other pyrazolopyrimidines, such as 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one and 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine its unique substitution pattern at the 3 and 5 positions of the pyrazole ring distinguishes it from these compounds
List of Similar Compounds
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-4-9-11-7(12)3-6(2)10-8(5)11/h3-4,9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZWZNZTASGOOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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